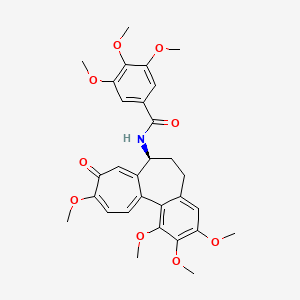
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is a chemical compound derived from colchicine, a well-known alkaloid. This compound features a 3,4,5-trimethoxybenzoyl group attached to the deacetylated form of colchicine. Colchicine itself is primarily known for its use in treating gout and familial Mediterranean fever due to its ability to inhibit microtubule polymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine typically involves the following steps:
Deacetylation of Colchicine: Colchicine is first deacetylated to produce deacetylcolchicine. This can be achieved using hydrolysis under acidic or basic conditions.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation Reaction: Deacetylcolchicine is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the acylation step and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 3,4,5-trihydroxybenzoyl derivatives.
Reduction: Products include 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Products vary depending on the nucleophile used but can include amine or thiol derivatives.
Scientific Research Applications
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for potential therapeutic uses, including anti-cancer properties due to its ability to disrupt microtubule function.
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine involves its interaction with microtubules. Similar to colchicine, it binds to tubulin, preventing its polymerization into microtubules. This disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s effects on microtubules make it a valuable tool in studying cell division and as a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-gout properties.
Podophyllotoxin: Another microtubule inhibitor used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with anti-cancer properties.
Uniqueness
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which may enhance its binding affinity to tubulin and potentially improve its pharmacological profile compared to colchicine. This modification could lead to differences in its biological activity and therapeutic potential.
Properties
CAS No. |
86436-39-7 |
|---|---|
Molecular Formula |
C30H33NO9 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C30H33NO9/c1-34-22-11-9-18-19(15-21(22)32)20(10-8-16-12-25(37-4)28(39-6)29(40-7)26(16)18)31-30(33)17-13-23(35-2)27(38-5)24(14-17)36-3/h9,11-15,20H,8,10H2,1-7H3,(H,31,33)/t20-/m0/s1 |
InChI Key |
YWIKVBNQUVBQEN-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















